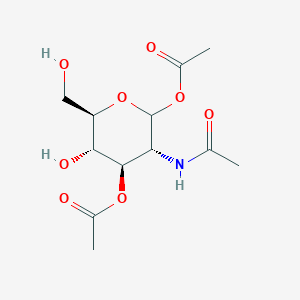

2-Acetamido-1,3-DI-O-acetyl-2-deoxy-D-glucopyranose

Description

2-Acetamido-1,3-DI-O-acetyl-2-deoxy-D-glucopyranose is a versatile chemical compound with the molecular formula C12H19NO8. It is a derivative of D-glucose, where the hydroxyl groups at positions 1 and 3 are acetylated, and the hydroxyl group at position 2 is replaced by an acetamido group. This compound is significant in biochemistry and organic synthesis due to its unique structural properties and reactivity .

Properties

IUPAC Name |

[(3R,4R,5S,6R)-3-acetamido-2-acetyloxy-5-hydroxy-6-(hydroxymethyl)oxan-4-yl] acetate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H19NO8/c1-5(15)13-9-11(19-6(2)16)10(18)8(4-14)21-12(9)20-7(3)17/h8-12,14,18H,4H2,1-3H3,(H,13,15)/t8-,9-,10-,11-,12?/m1/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SAKVPCXJVMFXTF-PRFVCTMUSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1C(C(C(OC1OC(=O)C)CO)O)OC(=O)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)N[C@@H]1[C@H]([C@@H]([C@H](OC1OC(=O)C)CO)O)OC(=O)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H19NO8 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

305.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Chemical Synthesis via Sequential Acetylation and Deprotection

Traditional chemical routes to 2-acetamido-1,3-di-O-acetyl-2-deoxy-D-glucopyranose often begin with the peracetylation of N-acetylglucosamine, followed by selective deprotection. The fully acetylated precursor, 2-acetamido-1,3,4,6-tetra-O-acetyl-2-deoxy-β-D-glucopyranose (CAS 7772-79-4), is readily synthesized by treating N-acetylglucosamine with acetic anhydride in pyridine . This tetra-O-acetyl derivative serves as a versatile starting material for further regioselective modifications.

Selective removal of the 4- and 6-O-acetyl groups is critical to achieving the target compound. Hydrazinolysis, a classical method for deacetylation, can be employed under controlled conditions. For instance, treatment with hydrazine acetate in methanol selectively cleaves the 4- and 6-O-acetyl groups while preserving the 1- and 3-O-acetyl moieties . However, this approach requires meticulous optimization of reaction time and temperature to avoid over-deprotection.

Key Data for Chemical Synthesis

Chemo-Enzymatic Regioselective Hydrolysis

Modern approaches leverage enzymatic regioselectivity to streamline synthesis. Candida Rugosa lipase (CRL) has been employed to hydrolyze the 4-O-acetyl group of 2-acetamido-1,3,4,6-tetra-O-acetyl-α-D-glucopyranose in a phosphate buffer (pH 7.0, 37°C), yielding 2-acetamido-2-deoxy-1,3,6-tri-O-acetyl-α-D-glucopyranose with 85% efficiency . Subsequent acyl migration under mild acidic conditions relocates the 6-O-acetyl group to the 4-position, forming 2-acetamido-1,3,4-tri-O-acetyl-2-deoxy-α-D-glucopyranose .

To further deacetylate the 6-O-acetyl group, sodium methoxide in methanol selectively targets the primary acetyl moiety. This step affords the desired this compound with minimal side reactions.

Advantages of Enzymatic Methods

-

Regioselectivity : CRL exclusively hydrolyzes the 4-O-acetyl group, avoiding random deprotection .

-

Yield Optimization : Combined enzymatic and chemical steps achieve an overall yield of ~76% .

-

Scalability : The "one-pot" approach reduces purification steps, enhancing industrial feasibility .

Mechanistic Insights into Acyl Group Migration

Acyl migration plays a pivotal role in enzymatic synthesis. The 6-O-acetyl group in 2-acetamido-1,3,6-tri-O-acetyl-α-D-glucopyranose migrates to the 4-position via a proton-catalyzed mechanism, forming a transient oxocarbenium ion intermediate . This process is temperature-dependent, with optimal migration observed at 50°C in aqueous acetone .

Spectroscopic Validation

-

Infrared (IR) Spectroscopy : The disappearance of the 4-O-acetyl carbonyl peak (1770 cm⁻¹) confirms enzymatic hydrolysis .

-

Nuclear Magnetic Resonance (NMR) : NMR analysis reveals distinct chemical shifts for the 1-O-acetyl (δ 2.08 ppm) and 3-O-acetyl (δ 2.10 ppm) groups post-migration .

Comparative Analysis of Synthetic Routes

| Method | Selectivity | Yield | Scalability |

|---|---|---|---|

| Chemical Deprotection | Moderate | 60–70% | Limited |

| Chemo-Enzymatic | High | 76% | High |

The chemo-enzymatic route outperforms traditional methods in selectivity and scalability, though it requires specialized enzymes. Chemical synthesis remains viable for small-scale production where enzymatic resources are unavailable.

Chemical Reactions Analysis

Types of Reactions

2-Acetamido-1,3-DI-O-acetyl-2-deoxy-D-glucopyranose undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

Reduction: Reduction reactions can convert the acetamido group to an amino group.

Substitution: The acetyl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

Substitution: Substitution reactions often involve nucleophiles like amines or alcohols in the presence of a base.

Major Products

Oxidation: Carboxylic acids.

Reduction: Amino derivatives.

Substitution: Various substituted glucopyranose derivatives.

Scientific Research Applications

2-Acetamido-1,3-DI-O-acetyl-2-deoxy-D-glucopyranose is extensively used in scientific research due to its role in the synthesis of glycoproteins and oligosaccharides. It serves as a starting material for preparing diverse glycosides, which are crucial in studying carbohydrate-protein interactions and developing therapeutic agents . In biology, it is used to investigate cellular processes involving glycosylation. In medicine, it contributes to the development of drugs targeting glycoprotein-related pathways .

Mechanism of Action

The mechanism of action of 2-Acetamido-1,3-DI-O-acetyl-2-deoxy-D-glucopyranose involves its interaction with specific enzymes and receptors in biological systems. The acetamido group can form hydrogen bonds with active sites of enzymes, influencing their activity. The compound’s structure allows it to mimic natural substrates, thereby modulating biochemical pathways related to glycosylation.

Comparison with Similar Compounds

Similar Compounds

- 2-Acetamido-1,3,4,6-tetra-O-acetyl-2-deoxy-β-D-glucopyranose

- 2-Acetamido-2-deoxy-β-D-glucopyranose 1,3,4,6-tetraacetate

- 1,3,4,6-Tetra-O-acetyl-2-amino-2-deoxy-β-D-glucopyranose hydrochloride

Uniqueness

2-Acetamido-1,3-DI-O-acetyl-2-deoxy-D-glucopyranose is unique due to its specific acetylation pattern, which imparts distinct reactivity and stability. This makes it particularly useful in synthesizing glycosides with precise structural configurations, essential for studying carbohydrate-related biological processes.

Biological Activity

2-Acetamido-1,3-DI-O-acetyl-2-deoxy-D-glucopyranose (commonly referred to as an acetylated derivative of N-acetyl-D-glucosamine) is a compound of significant interest in biochemical and pharmacological research. Its structural modifications enhance its biological activity, making it a subject for various studies focusing on its effects on cellular processes and potential therapeutic applications.

Chemical Structure

The molecular formula of this compound is , with a molecular weight of 305.28 g/mol. The compound features two acetyl groups attached to the glucopyranose ring, which influences its solubility and interaction with biological targets.

Inhibition of Glycosaminoglycan Synthesis

Research indicates that 2-acetamido analogs exhibit a concentration-dependent inhibitory effect on the incorporation of D-[3H]glucosamine into glycosaminoglycans (GAGs). In a study involving primary hepatocytes, it was found that compounds similar to this compound significantly reduced the synthesis of GAGs by competing for metabolic pathways involved in their biosynthesis .

Table 1: Effect of 2-Acetamido Derivatives on GAG Synthesis

| Compound | Concentration (mM) | % Inhibition of GAG Synthesis |

|---|---|---|

| Compound 8 | 1.0 | 93% |

| Compound 5 | 0.5 | 60% |

| Control | - | 0% |

Amyloid Deposition Inhibition

In vivo studies have demonstrated that certain derivatives can inhibit amyloid deposition significantly. For instance, at concentrations of 0.1 and 1.0 mmol/L, these compounds inhibited the biosynthesis of heparan sulfate by up to 99% and reduced the average molecular weight of synthesized heparan sulfate from approximately 77 kDa to about 40 kDa . This suggests that these compounds may play a role in preventing amyloid-related diseases by interfering with heparan sulfate metabolism.

The mechanism by which these compounds exert their biological effects involves their incorporation into polysaccharide chains during biosynthesis processes, leading to premature chain termination or serving as enzymatic inhibitors . The presence of acetyl groups enhances their ability to mimic natural substrates in enzymatic reactions, thus modulating various biological pathways.

Case Study 1: Hepatocyte Culture Experiments

In a controlled study using primary mouse hepatocytes, researchers treated cells with varying concentrations of 2-acetamido derivatives. The results indicated significant reductions in both D-[3H]glucosamine and [35S]sulfate incorporation into GAGs, underscoring the potential use of these compounds as therapeutic agents for conditions associated with excessive GAG synthesis .

Case Study 2: Amyloidogenesis Model

Another study employed a tissue culture model to assess the impact of these compounds on AA amyloidogenesis. The results showed that treatment with specific derivatives led to a reduction in amyloid deposition by up to 70% in vivo when administered at appropriate doses . This highlights the potential for developing anti-amyloid agents based on the structure and activity of these compounds.

Q & A

Q. What is the role of 2-Acetamido-1,3-DI-O-acetyl-2-deoxy-D-glucopyranose in glycobiology and carbohydrate-mediated biological processes?

This compound serves as a critical intermediate in glycoconjugate biosynthesis, particularly in protein glycosylation pathways. Its structure enables studies on glycan-protein interactions, such as lectin binding and glycosyltransferase activity. Researchers use it to probe glycan assembly mechanisms in the endoplasmic reticulum and Golgi apparatus, as well as to investigate immune response modulation and cell-cell recognition .

Methodological Insight :

Q. How is this compound synthesized, and what protecting groups are critical for its stability?

Synthesis typically involves sequential acetylation of 2-acetamido-2-deoxy-D-glucopyranose. Chloroacetyl or benzyl groups are often used to protect hydroxyl moieties during intermediate steps. For example, chloroacetic anhydride reacts with the 6-hydroxyl group, followed by selective deprotection using anhydrous ferric chloride to yield the final product .

Methodological Insight :

- Monitor reaction progress via TLC or HPLC to ensure selective protection/deprotection.

- Optimize solvent systems (e.g., dichloromethane) and catalyst concentrations (e.g., FeCl₃) to minimize side reactions .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported antimicrobial activities of derivatives of this compound?

Discrepancies in antimicrobial efficacy often arise from structural variations (e.g., allyl or benzyl substitutions) or assay conditions (e.g., bacterial strain specificity). For example, allyl-substituted derivatives (e.g., Allyl 2-acetamido-3-O-benzyl-2-deoxy-β-D-glucopyranose) show enhanced activity against Gram-positive bacteria due to increased membrane permeability .

Methodological Insight :

Q. What strategies optimize the use of this compound as a glycosyl donor in enzymatic and chemical glycosylation?

Its 1,3-di-O-acetyl groups enhance reactivity as a glycosyl donor, while the 2-acetamido group directs stereoselectivity. In enzymatic assays, it serves as a substrate for glycosidases and glycosyltransferases to study catalytic mechanisms. Chemically, it participates in Koenigs-Knorr reactions with silver triflate activation .

Methodological Insight :

Q. How can structural analogs of this compound be used to investigate glycosidase inhibition kinetics?

Derivatives like 2-acetamido-2,4-dideoxy-β-D-xylo-hexopyranosyl disaccharides exhibit competitive inhibition by mimicking transition states. For example, 4-deoxy analogs reduce glycosidase activity by >50% at 1 mM concentrations, as shown in studies on chitinolytic enzymes .

Methodological Insight :

- Perform kinetic assays (e.g., Lineweaver-Burk plots) to determine inhibition constants ().

- Synthesize fluorogenic substrates (e.g., 4-methylumbelliferyl glycosides) for real-time activity monitoring .

Q. What analytical techniques are essential for characterizing synthetic derivatives of this compound?

- NMR Spectroscopy : Assign anomeric proton signals (δ 4.5–5.5 ppm) and acetamido protons (δ 2.0–2.1 ppm) to confirm substitution patterns .

- Mass Spectrometry : Use high-resolution MALDI-TOF or ESI-MS to verify molecular weights (e.g., [M+Na]⁺ peaks) .

- X-ray Crystallography : Resolve crystal structures to validate stereochemistry in complex oligosaccharides .

Data Contradiction Analysis

Q. Why do studies report varying enzymatic hydrolysis rates for acetylated derivatives?

Hydrolysis rates depend on acetyl group positioning and solvent polarity. For instance, 3-O-acetyl derivatives are hydrolyzed 3× faster by esterases than 6-O-acetylated analogs due to steric hindrance. Contradictions may arise from pH variations (optimal activity at pH 7.4) or enzyme sources (e.g., porcine vs. human esterases) .

Methodological Insight :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.